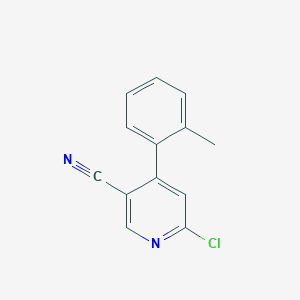

6-Chloro-4-(o-tolyl)nicotinonitrile

Description

6-Chloro-4-(o-tolyl)nicotinonitrile (CAS 873443-66-4) is a nicotinonitrile derivative characterized by a chlorine atom at position 6 and an ortho-methyl-substituted phenyl (o-tolyl) group at position 4 of the pyridine ring. The molecular formula is C₁₃H₈Cl₂N₂, with a molecular weight of 263.12 g/mol. This compound is primarily studied as an intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity .

Properties

IUPAC Name |

6-chloro-4-(2-methylphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c1-9-4-2-3-5-11(9)12-6-13(14)16-8-10(12)7-15/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOJBRDWKDVJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463756 | |

| Record name | 6-chloro-4-o-tolyl-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825638-00-4 | |

| Record name | 6-chloro-4-o-tolyl-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(o-tolyl)nicotinonitrile typically involves the reaction of 2-chloro-5-cyanopyridine with o-tolylmagnesium chloride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-(o-tolyl)nicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

6-Chloro-4-(o-tolyl)nicotinonitrile has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: The compound can be utilized in the development of advanced materials with specific properties.

Biological Studies: Researchers use it to study its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(o-tolyl)nicotinonitrile involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural and Substituent Variations

Physicochemical Properties

- Lipophilicity (LogP): The o-tolyl group in the target compound increases lipophilicity (predicted LogP ~3.2) compared to 6-Chloro-4-methylnicotinonitrile (LogP ~2.1) . The trifluoromethyl analog exhibits even higher lipophilicity (LogP ~3.8) due to the CF₃ group .

- Electronic Effects: Chlorine at C6 withdraws electrons, while o-tolyl donates electrons via resonance, creating a polarized ring system. This contrasts with analogs like 2,4-Dichloro-6-methylnicotinonitrile, where dual chlorine atoms amplify electron withdrawal .

Biological Activity

6-Chloro-4-(o-tolyl)nicotinonitrile is a compound that has gained attention in recent years due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring with a tolyl group, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This compound belongs to the class of nicotinonitriles, which are known for their varied biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The presence of the chlorinated pyridine moiety plays a crucial role in its binding affinity and selectivity towards these targets.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | 31.25 - 125 μM |

The compound exhibits bactericidal effects by disrupting protein synthesis pathways and inhibiting nucleic acid production . Additionally, it has shown moderate-to-good activity against biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and SE (Staphylococcus epidermidis) .

2. Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 0.69 |

| HepG2 (Liver) | 9.4 |

| HCT-116 (Colon) | Moderate |

The compound's mechanism in cancer cells involves the inhibition of MNK1 and MNK2 kinases, leading to reduced phosphorylation of eIF4E, a crucial factor in cancer cell proliferation . This inhibition correlates with a decrease in tumor cell viability, suggesting potential as an anticancer agent.

Case Studies

A notable study investigated the effects of this compound on MDA-MB-231 cells, revealing that treatment resulted in a dose-dependent reduction in cell viability and significant inhibition of eIF4E phosphorylation . Another study focused on its antimicrobial properties against clinical isolates of MRSA, demonstrating a reduction in biofilm formation by over 90% at specific concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.